molecular formula C18H17FOSi B15170229 (4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone CAS No. 918442-21-4

(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone

Cat. No.: B15170229
CAS No.: 918442-21-4
M. Wt: 296.4 g/mol
InChI Key: AWHCGCXXOHASJF-UHFFFAOYSA-N
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Description

(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone is a benzophenone derivative featuring two distinct substituents: a 4-fluorophenyl group and a trimethylsilyl (TMS)-protected ethynyl group at the para position of the second phenyl ring. This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is commonly employed to introduce alkynyl groups into aromatic systems (e.g., as described for similar compounds in and ). The TMS group stabilizes the ethynyl moiety, preventing unwanted side reactions during synthesis.

Key structural features include:

  • Electron-withdrawing 4-fluorophenyl group: Enhances electrophilicity of the ketone and influences π-electron conjugation.
  • Bulky TMS-ethynyl group: Provides steric protection and modifies solubility in organic solvents.

Properties

CAS No.

918442-21-4

Molecular Formula

C18H17FOSi

Molecular Weight

296.4 g/mol

IUPAC Name

(4-fluorophenyl)-[4-(2-trimethylsilylethynyl)phenyl]methanone

InChI

InChI=1S/C18H17FOSi/c1-21(2,3)13-12-14-4-6-15(7-5-14)18(20)16-8-10-17(19)11-9-16/h4-11H,1-3H3

InChI Key

AWHCGCXXOHASJF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone typically involves the coupling of 4-fluorophenyl and 4-[(trimethylsilyl)ethynyl]phenyl groups through a methanone linkage. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aryl halides and boronic acids under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethylsilyl-ethynyl group can enhance its lipophilicity, facilitating membrane permeability and intracellular activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethylsilyl Ethynyl-Containing Methanones

a) Bis{4-[(trimethylsilyl)ethynyl]phenyl}methanone ()
  • Structure : Two TMS-ethynyl groups at para positions.
  • Properties :
    • Higher molecular weight (374.63 g/mol) due to dual TMS-ethynyl substituents.
    • Enhanced steric hindrance compared to the target compound, reducing reactivity in nucleophilic additions.
  • Applications : Used in materials science for constructing conjugated polymers.
b) (4-Hydroxyphenyl)[3-[(trimethylsilyl)ethynyl]phenyl]methanone ()
  • Structure : Hydroxyl group replaces the 4-fluorophenyl in the target compound.
  • Properties :
    • Increased solubility in polar solvents due to the hydroxyl group.
    • Susceptible to hydrogen bonding, unlike the fluorinated analog.

Fluorophenyl-Containing Methanones

a) (3-Benzoyl-2-(4-(tert-butyl)phenyl)-1-azaspiro[4.5]deca-1,3-dien-4-yl)(4-fluorophenyl)methanone (5r, )
  • Structure : Incorporates a 4-fluorophenyl group into a spirocyclic system.
  • Properties :
    • Rigid spirocyclic framework reduces conformational flexibility.
    • Fluorophenyl enhances metabolic stability in pharmaceutical contexts.
b) 3-Amino-4-(2-furanyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone ()
  • Structure : Fluorophenyl attached to a heterotricyclic system.

Ethynyl-Substituted Methanones with Varied Substituents

a) (2,4-Diphenyl-5-((4-(trifluoromethyl)phenyl)ethynyl)pyridin-3-yl)(phenyl)methanone (15D, )
  • Structure : Trifluoromethyl (CF₃) substituent instead of fluorine.
  • Properties :
    • CF₃ is a stronger electron-withdrawing group, increasing ketone electrophilicity.
    • Higher lipophilicity compared to the fluorophenyl analog.
b) (4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-phenylpyridin-3-yl)(phenyl)methanone (16F, )
  • Structure : Methoxy (OCH₃) groups as electron-donating substituents.
  • Properties :
    • Improved solubility in protic solvents.
    • Reduced oxidative stability compared to fluorine-substituted derivatives.

Data Tables

Table 1: Structural and Physical Properties of Selected Methanones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone C₂₂H₂₁FOSi 348.49 4-Fluorophenyl, TMS-ethynyl Organic solvents (e.g., THF)
Bis{4-[(trimethylsilyl)ethynyl]phenyl}methanone () C₂₃H₂₆OSi₂ 374.63 Dual TMS-ethynyl Low polarity solvents
(4-Hydroxyphenyl)[3-[(trimethylsilyl)ethynyl]phenyl]methanone () C₁₈H₁₈O₂Si 294.42 Hydroxyl, TMS-ethynyl Polar solvents (e.g., MeOH)
(2,4-Diphenyl-5-((4-(trifluoromethyl)phenyl)ethynyl)pyridin-3-yl)(phenyl)methanone (15D, ) C₃₄H₂₂F₃NO 534.17 CF₃, ethynyl Dichloromethane, DMF

Research Findings and Implications

  • Synthetic Efficiency: The TMS-ethynyl group in the target compound enables high-yield Sonogashira couplings (e.g., 92% yield for 15D in ), whereas unprotected ethynyl analogs require additional purification steps.
  • Electronic Effects : Fluorophenyl and CF₃ groups enhance electrophilicity of the ketone, facilitating nucleophilic additions, while methoxy groups reduce reactivity.
  • Biological Relevance : Fluorophenyl derivatives are prioritized in drug discovery for their metabolic stability and ability to engage in halogen bonding.

Biological Activity

The compound (4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Basic Information

PropertyDetails
CAS No. 918442-23-6
Molecular Formula C18H17FOSi
Molecular Weight 296.4 g/mol
IUPAC Name (4-fluorophenyl)-[2-(2-trimethylsilyl)ethynyl]phenyl]methanone
InChI Key OUURKOLGTQHLJU-UHFFFAOYSA-N
Canonical SMILES CSi(C)C#CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)F

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : The key starting materials include 4-fluorobenzaldehyde and 2-[(trimethylsilyl)ethynyl]phenylboronic acid.
  • Coupling Reaction : A palladium-catalyzed coupling reaction is performed under inert conditions, using solvents such as THF or toluene at elevated temperatures (80-100°C) for several hours to achieve complete conversion .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. This inhibition can modulate various signaling pathways associated with tumor growth .
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activities, suggesting its utility in treating infections .

Case Studies and Research Findings

  • Anticancer Activity : Research has demonstrated that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, certain phenolic compounds have shown promise in inhibiting tyrosinase activity, which is linked to melanin production and can impact melanoma development .
    • In vitro assays revealed that specific derivatives displayed no cytotoxic effects up to concentrations of 10 µM, indicating a favorable safety profile while maintaining efficacy against targeted cancer cells .
  • Pharmacokinetics : Studies on related compounds have shown that absorption and metabolism significantly influence their biological activity. For example, a related compound exhibited rapid absorption with peak plasma concentrations occurring within an hour post-administration . Understanding these pharmacokinetic properties is crucial for optimizing therapeutic applications.
  • Comparative Analysis : A comparison with similar compounds highlights the unique structural features of this compound that contribute to its distinct biological properties. Its combination of functional groups imparts specific reactivity and interaction profiles with biological targets .

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